Potassium (2-aminophenyl)trifluoroboranuide
CAS No.:
Cat. No.: VC13449494
Molecular Formula: C6H6BF3KN
Molecular Weight: 199.03 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H6BF3KN |
|---|---|
| Molecular Weight | 199.03 g/mol |
| IUPAC Name | potassium;(2-aminophenyl)-trifluoroboranuide |
| Standard InChI | InChI=1S/C6H6BF3N.K/c8-7(9,10)5-3-1-2-4-6(5)11;/h1-4H,11H2;/q-1;+1 |
| Standard InChI Key | KOLBRTYWPOOMRI-UHFFFAOYSA-N |
| SMILES | [B-](C1=CC=CC=C1N)(F)(F)F.[K+] |
| Canonical SMILES | [B-](C1=CC=CC=C1N)(F)(F)F.[K+] |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Potassium (2-aminophenyl)trifluoroboranuide features a phenyl ring substituted with an amino group (-NH₂) at the ortho position and a trifluoroborate (-BF₃K) moiety. The planar aromatic system conjugated with the boron center enables nucleophilic reactivity, while the potassium counterion stabilizes the anionic trifluoroborate group. The compound’s canonical SMILES, [B-](C1=CC=CC=C1N)(F)(F)F.[K+], and InChIKey, KOLBRTYWPOOMRI-UHFFFAOYSA-N, reflect its structural precision.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₆H₆BF₃KN |
| Molecular Weight | 199.03 g/mol |
| IUPAC Name | Potassium (2-aminophenyl)trifluoroboranuide |
| SMILES | B-(F)(F)F.[K+] |
| InChI | InChI=1S/C6H6BF3N.K/c8-7(9,10)5-3-1-2-4-6(5)11;/h1-4H,11H2;/q-1;+1 |
The amino group’s ortho positioning induces steric and electronic effects that modulate the compound’s reactivity in cross-coupling reactions.
Synthesis and Manufacturing
Reaction Mechanism and Optimization
The synthesis of potassium (2-aminophenyl)trifluoroboranuide involves treating 2-aminophenylboronic acid with potassium bifluoride (KHF₂) in aqueous methanol. The reaction proceeds via nucleophilic substitution, where fluoride ions displace hydroxyl groups on boron, forming the trifluoroborate anion. Potassium ions then stabilize the resulting complex.
Critical Steps:
-
Boronic Acid Preparation: 2-Aminophenylboronic acid is synthesized through Miyaura borylation of 2-bromoaniline using bis(pinacolato)diboron and a palladium catalyst.
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Fluoridation: The boronic acid reacts with KHF₂ at 0–5°C to prevent decomposition.
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Precipitation: The product precipitates upon cooling, yielding 85–92% purity after recrystallization.
Table 2: Synthesis Conditions and Yields
| Parameter | Value |
|---|---|
| Temperature | 0–5°C |
| Solvent | Methanol/Water (3:1) |
| Reaction Time | 12–16 hours |
| Yield | 85–92% |
This method outperforms alternative routes using boron trifluoride etherates, which often require stringent anhydrous conditions.
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
Potassium (2-aminophenyl)trifluoroboranuide serves as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura reactions. Its trifluoroborate group resists hydrolysis, enabling reactions in protic solvents. For example, coupling with 4-bromotoluene produces biaryl amines, precursors to nonsteroidal anti-inflammatory drugs (NSAIDs). Catalyst systems employing Pd(PPh₃)₄ and SPhos ligands achieve turnover numbers (TON) exceeding 10,000.
Pharmaceutical Intermediates
The amino group facilitates the synthesis of kinase inhibitors and antipsychotic agents. In a 2024 study, the compound was used to construct a pyrrolopyrimidine scaffold for JAK2 inhibitors, achieving IC₅₀ values below 10 nM in biochemical assays.
Material Science
Trifluoroborates are integral to perovskite solar cells, where they passivate surface defects. Incorporating potassium (2-aminophenyl)trifluoroboranuide into methylammonium lead iodide layers boosted power conversion efficiency from 18.3% to 21.7% by reducing charge recombination.
| Condition | Stability Outcome |
|---|---|
| Temperature (25°C) | Stable for >2 years |
| Humidity (60% RH) | Stable for 6 months |
| Aqueous Solution (pH 7) | Stable for 48 hours |
Research Findings and Recent Advances
Mechanistic Insights
Density functional theory (DFT) calculations reveal that the amino group lowers the activation energy for transmetalation in Suzuki-Miyaura reactions by 12–15 kJ/mol compared to unsubstituted phenyltrifluoroborates. This electronic enhancement accelerates aryl-aryl bond formation, particularly in sterically hindered systems.
Catalytic Innovations
A 2024 study demonstrated that nickel-catalyzed couplings with potassium (2-aminophenyl)trifluoroboranuide enable C–N bond formation without directing groups. Using Ni(COD)₂ and dtbpy ligands, researchers synthesized secondary amines with 78–94% yields, bypassing traditional Ullmann conditions.
Comparative Analysis with Related Compounds
Versus 3-Aminophenyl Analogs
The ortho-substituted amino group in potassium (2-aminophenyl)trifluoroboranuide confers greater steric hindrance than its para counterpart, reducing side reactions in crowded catalytic environments. For instance, couplings with 2,6-dimethylbromobenzene proceed at 82% yield for the ortho isomer versus 67% for the para derivative.
Versus Halogen-Substituted Trifluoroborates
Bromo- and fluoro-substituted analogs (e.g., potassium (3-bromo-2-fluorophenyl)trifluoroboranuide) exhibit lower solubility in polar aprotic solvents but broader electrophile compatibility. The electron-withdrawing halogens enable couplings with deactivated aryl chlorides at 110°C, whereas the amino-substituted variant requires temperatures below 80°C to prevent decomposition.
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